1,2-Benzisoselenazol-3(2H)-one, 2-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzisoselenazol-3(2H)-one, 2-(4-methylphenyl)- is a selenium-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisoselenazol-3(2H)-one, 2-(4-methylphenyl)- typically involves the cyclization of 2-(methylsulphinyl)benzamides with thionyl chloride . This method is efficient and yields high amounts of the desired product. The reaction conditions usually require a controlled environment with specific temperature and pressure settings to ensure the successful formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzisoselenazol-3(2H)-one, 2-(4-methylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or other selenium-containing derivatives.
Reduction: Reduction reactions can convert the compound into selenides or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction may produce selenides.
Scientific Research Applications
1,2-Benzisoselenazol-3(2H)-one, 2-(4-methylphenyl)- has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,2-Benzisoselenazol-3(2H)-one, 2-(4-methylphenyl)- involves its interaction with various molecular targets and pathways. The selenium atom in the compound can form bonds with biological molecules, influencing their structure and function. This interaction can lead to various biological effects, such as enzyme inhibition or activation, modulation of redox states, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisothiazol-3(2H)-one: A sulfur-containing analog with similar chemical properties but different reactivity due to the presence of sulfur instead of selenium.
1,2-Benzisoxazol-3(2H)-one: An oxygen-containing analog with distinct chemical behavior and applications.
Uniqueness
1,2-Benzisoselenazol-3(2H)-one, 2-(4-methylphenyl)- is unique due to the presence of selenium, which imparts distinct chemical and biological properties. Selenium’s ability to participate in redox reactions and form stable bonds with various elements makes this compound particularly valuable in research and industrial applications.
Properties
CAS No. |
81743-88-6 |
---|---|
Molecular Formula |
C14H11NOSe |
Molecular Weight |
288.21 g/mol |
IUPAC Name |
2-(4-methylphenyl)-1,2-benzoselenazol-3-one |
InChI |
InChI=1S/C14H11NOSe/c1-10-6-8-11(9-7-10)15-14(16)12-4-2-3-5-13(12)17-15/h2-9H,1H3 |
InChI Key |
TUVKZFWBFHCOGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3[Se]2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.